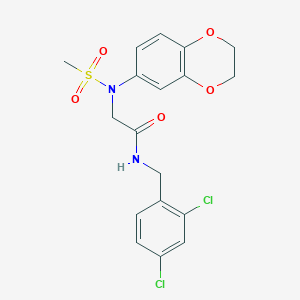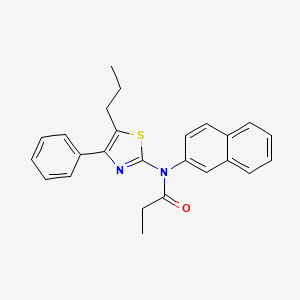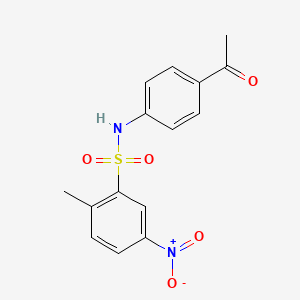
N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide, also known as NAMNBS, is a sulfonamide derivative that has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical properties and mechanism of action.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells, bacteria, and fungi. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. Additionally, this compound has been found to inhibit the activity of urease, an enzyme that is involved in the breakdown of urea in bacteria.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. Additionally, this compound has been found to inhibit the growth and proliferation of bacteria and fungi. This compound has also been shown to possess anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide in lab experiments is its unique mechanism of action. This compound has been found to exhibit inhibitory effects on certain enzymes, which makes it a promising candidate for the development of new drugs. Additionally, this compound has been shown to possess antitumor, antibacterial, and antifungal activities, which makes it a versatile compound for various scientific research studies.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound has been found to exhibit low solubility in water, which may limit its use in certain experiments. Additionally, this compound has been found to possess cytotoxic effects at high concentrations, which may limit its use in certain cell culture studies.
Orientations Futures
There are several future directions that can be explored in the study of N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide. One potential direction is the development of new drugs based on the chemical structure of this compound. This compound has shown promising results in various scientific research studies, and further studies may lead to the development of new drugs for the treatment of cancer, bacterial infections, and fungal infections.
Another potential direction is the study of the mechanism of action of this compound. This compound has been shown to exhibit inhibitory effects on certain enzymes, and further studies may lead to a better understanding of how this compound works at the molecular level.
Finally, future studies may also explore the potential use of this compound in combination with other drugs. This compound has been shown to exhibit synergistic effects when used in combination with certain drugs, and further studies may lead to the development of new treatment strategies for various diseases.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. Additionally, this compound has been found to possess inhibitory effects on certain enzymes such as carbonic anhydrase and urease.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-10-3-8-14(17(19)20)9-15(10)23(21,22)16-13-6-4-12(5-7-13)11(2)18/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNPWPOSIRTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387931 | |
| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106240-10-2 | |
| Record name | Benzenesulfonamide, N-(4-acetylphenyl)-2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-phenoxyethoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4076242.png)
![4-[5-(4-ethoxyphenyl)-2-furyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4076257.png)
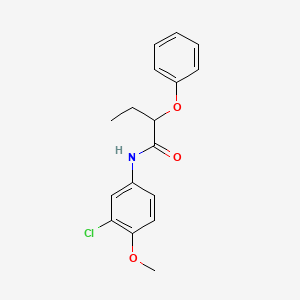
![1-[3-(4-bromo-2-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076275.png)
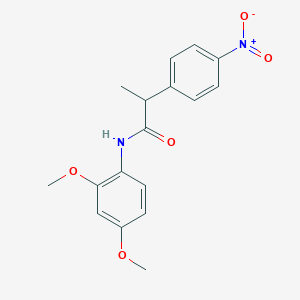
![1-[2-(5-methyl-2-nitrophenoxy)ethyl]azepane oxalate](/img/structure/B4076284.png)
![3-{[4-(butylthio)phenyl]amino}-1-(2-furyl)-1-propanone](/img/structure/B4076286.png)
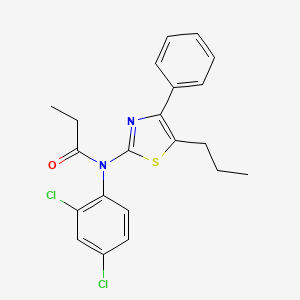
![1-{3-[4-(benzyloxy)phenoxy]propyl}azepane oxalate](/img/structure/B4076301.png)
![N-allyl-N-[2-(mesityloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4076310.png)
![1-{3-[(4-chlorophenyl)thio]propyl}piperazine oxalate](/img/structure/B4076317.png)
![methyl 4-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4076318.png)
